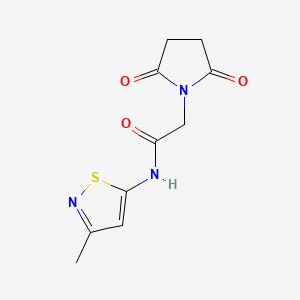

2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide

Description

2-(2,5-Dioxopyrrolidin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a synthetic small molecule characterized by three key structural motifs:

- An acetamide linker, which facilitates interactions with biological targets.

- A 3-methyl-1,2-thiazol-5-yl group, a heterocyclic aromatic ring that may contribute to metabolic stability and target binding.

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S/c1-6-4-8(17-12-6)11-7(14)5-13-9(15)2-3-10(13)16/h4H,2-3,5H2,1H3,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVGPMSFQRXFGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)CN2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide typically involves the following steps:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-amino acid or a γ-lactam.

Formation of the Isothiazole Ring: This can be synthesized by the reaction of a suitable thioamide with a halogenating agent, followed by cyclization.

Coupling Reaction: The pyrrolidinone and isothiazole rings are then coupled via an acetamide linkage using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻), and electrophiles (R-X, where R is an alkyl group and X is a leaving group) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that compounds containing thiazole and pyrrolidine structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed efficacy against various bacterial strains, suggesting potential as an antibiotic agent .

Anticancer Properties : The compound has been evaluated for its anticancer effects. In vitro studies revealed that it inhibits the proliferation of cancer cells through apoptosis induction. Specific mechanisms include the modulation of cell cycle progression and the activation of caspase pathways .

Neuroprotective Effects : Preliminary research highlights the neuroprotective properties of this compound in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, indicating its potential for treating conditions like Alzheimer's disease .

Pharmacological Insights

Mechanism of Action : The compound's mechanism involves interaction with specific receptors and enzymes, leading to altered signaling pathways that promote desired therapeutic effects. For instance, it may act as an inhibitor of certain kinases involved in cancer cell survival .

Pharmacokinetics : Studies on the pharmacokinetic profile show that the compound has favorable absorption characteristics with moderate bioavailability. Its metabolism primarily occurs in the liver, with renal excretion being the main elimination pathway .

Material Science Applications

Polymer Synthesis : The unique chemical structure allows for its use as a monomer in polymer synthesis. Polymers derived from this compound exhibit enhanced thermal stability and mechanical properties, making them suitable for advanced materials applications .

Nanotechnology : Incorporating this compound into nanocarriers has shown promise in drug delivery systems. The ability to modify surface characteristics enhances drug encapsulation efficiency and controlled release profiles .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

The European patent application EP3348550A1 discloses several N-(benzothiazol-2-yl)acetamide derivatives with varying substituents. Key comparisons include:

Table 1: Structural and Functional Comparisons

| Compound Name | Substituent on Acetamide | Heterocycle | Key Features |

|---|---|---|---|

| Target Compound | 2,5-Dioxopyrrolidin-1-yl | 3-Methyl-1,2-thiazole | High polarity (cyclic amide), potential solubility advantage. |

| N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide | Phenyl | 6-Trifluoromethylbenzothiazole | Lipophilic (CF₃ group), likely enhanced metabolic stability and membrane permeability. |

| N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide | 3-Methoxyphenyl | 6-Trifluoromethylbenzothiazole | Methoxy group may improve binding to aromatic-rich enzyme pockets. |

| N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide | 3,4,5-Trimethoxyphenyl | 6-Trifluoromethylbenzothiazole | Multiple methoxy groups could enhance solubility and target affinity. |

Key Observations:

- Heterocycle Differences: The target compound’s thiazole ring lacks the fused benzene ring present in the patent’s benzothiazole derivatives.

- Substituent Effects : The dioxopyrrolidinyl group in the target compound introduces polarity, contrasting with the lipophilic trifluoromethyl and methoxyphenyl groups in the patent compounds. This may position the target compound for aqueous environments or targets requiring polar interactions.

- Pharmacokinetic Implications : The patent compounds’ trifluoromethyl group is associated with enhanced metabolic stability and blood-brain barrier penetration, whereas the target compound’s cyclic amide may favor renal excretion .

Methodological Considerations for Comparative Studies

- Structural Analysis : Tools like SHELXL (widely used for small-molecule crystallography) could elucidate conformational differences between the target compound and its analogs, informing structure-activity relationships (SAR) .

- Dose-Effect Studies : The Litchfield-Wilcoxon method provides a framework for comparing median effective doses (ED₅₀) and potency slopes, critical for evaluating pharmacological differences.

Research Findings and Implications

- Target Selectivity : The thiazole ring may confer selectivity toward kinases or proteases distinct from benzothiazole-targeted pathways.

- Solubility vs. Bioavailability Trade-off : The dioxopyrrolidinyl group likely improves aqueous solubility but may reduce membrane permeability compared to trifluoromethyl-containing analogs.

- Synthetic Accessibility : The absence of complex aryl substituents (e.g., trimethoxyphenyl) could streamline the target compound’s synthesis.

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 248.24 g/mol. The structure features a pyrrolidine ring and a thiazole moiety, which are known to influence biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting mitotic processes. For instance, compounds similar to this one have demonstrated micromolar inhibition of HSET (KIFC1), a protein involved in centrosome clustering in cancer cells. Inhibition of HSET leads to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| DLD1 (colorectal) | 2.7 | HSET inhibition leading to multipolar spindles |

| MCF7 (breast) | TBD | Induction of apoptosis |

| A549 (lung) | TBD | Disruption of mitotic spindle formation |

The mechanism by which this compound exerts its effects appears to be multifaceted:

- Inhibition of Mitotic Kinesins : The compound has been identified as an ATP-competitive inhibitor of HSET, suggesting that it interferes with the energy-dependent processes necessary for mitosis .

- Apoptotic Pathways : Evidence indicates that treatment with this compound can activate apoptotic pathways in cancer cells, leading to programmed cell death .

- Cell Cycle Arrest : By disrupting normal spindle formation, the compound causes cell cycle arrest at the metaphase stage, preventing proper cell division and promoting apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity and pharmacological potential of compounds related to this compound:

- Study on HSET Inhibition : A high-throughput screening identified this compound as a potent inhibitor of HSET with an IC50 value of 2.7 μM under specific assay conditions. The study also revealed that increasing ATP concentrations reduced the potency of the compound .

- Comparative Analysis : A theoretical study compared various thiazole derivatives and their biological activities. It was found that structural modifications significantly impacted their coordination abilities and reactivity profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with activation of the pyrrolidinone ring (2,5-dioxopyrrolidin-1-yl) followed by coupling to the thiazole scaffold. Key steps include:

- Use of coupling agents (e.g., DCC or EDC) for amide bond formation .

- Solvent selection (e.g., DMF or THF) and base optimization (e.g., NaOH or K₂CO₃) to control reaction pH and temperature .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Standard characterization techniques include:

- NMR spectroscopy (¹H and ¹³C) to verify connectivity of the dioxopyrrolidinyl and thiazolyl groups .

- FTIR to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrrolidinone ring) .

- Mass spectrometry (HRMS) to confirm molecular weight .

- X-ray crystallography for absolute configuration determination, if single crystals are obtainable .

Q. What are the key physicochemical properties relevant to its stability in experimental settings?

- Methodological Answer :

- Thermal stability : Assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .

- Solubility : Tested in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) to guide formulation for biological assays .

- Hygroscopicity : Evaluated under controlled humidity conditions to inform storage protocols (e.g., desiccated at -20°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Dose-response standardization : Re-evaluate assays (e.g., IC₅₀ values) using consistent cell lines (e.g., HeLa vs. HEK293) and controls .

- Metabolic stability testing : Use liver microsome assays to identify species-specific degradation pathways that may alter activity .

- Target validation : Employ CRISPR/Cas9 knockout models to confirm specificity for proposed targets (e.g., kinases or DNA-intercalating proteins) .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Computational modeling : Molecular docking (AutoDock Vina) and molecular dynamics simulations to predict binding modes with enzymes/DNA .

- Cellular pathway analysis : Use RNA-seq or phosphoproteomics to identify downstream signaling pathways affected by treatment .

- Competitive binding assays : Radiolabeled ligands or fluorescence polarization to quantify target engagement .

Q. How can researchers optimize experimental designs to mitigate interference from the compound’s reactive functional groups?

- Methodological Answer :

- Protecting group strategies : Temporarily block the dioxopyrrolidinyl moiety during derivatization to prevent unwanted side reactions .

- pH-controlled assays : Conduct experiments in buffered solutions (e.g., PBS at pH 7.4) to stabilize the thiazole ring against hydrolysis .

- High-throughput screening (HTS) : Use orthogonal assays (e.g., fluorescence and luminescence) to cross-validate activity and rule out artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.